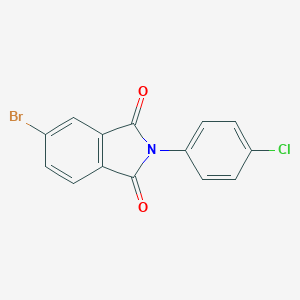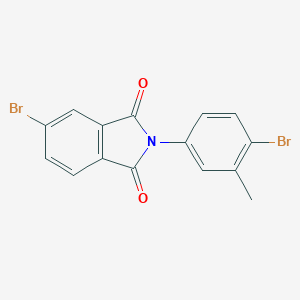![molecular formula C25H36N2O2 B391146 3-[4-(DECYLOXY)PHENYL]-1-(2,6-DIMETHYLPHENYL)UREA](/img/structure/B391146.png)
3-[4-(DECYLOXY)PHENYL]-1-(2,6-DIMETHYLPHENYL)UREA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(decyloxy)phenyl]-N’-(2,6-dimethylphenyl)urea is an organic compound with the molecular formula C25H36N2O2 It is characterized by the presence of a urea functional group, which is bonded to two aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(decyloxy)phenyl]-N’-(2,6-dimethylphenyl)urea typically involves the reaction of 4-(decyloxy)aniline with 2,6-dimethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(decyloxy)phenyl]-N’-(2,6-dimethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under specific conditions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide, alkoxide) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, such as halides or alkoxides, onto the aromatic rings.
Scientific Research Applications
N-[4-(decyloxy)phenyl]-N’-(2,6-dimethylphenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in studies related to enzyme inhibition or as a ligand in binding studies. Its interactions with biological macromolecules can provide insights into biochemical processes.
Medicine: Potential applications in drug development, particularly as a scaffold for designing new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for further investigation.
Industry: Used in the development of specialty chemicals, including surfactants, lubricants, and polymers. Its properties can be tailored for specific industrial applications.
Mechanism of Action
The mechanism of action of N-[4-(decyloxy)phenyl]-N’-(2,6-dimethylphenyl)urea involves its interaction with specific molecular targets. The urea functional group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The aromatic rings may also participate in π-π interactions with other aromatic systems, further influencing its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-N’-(2,6-dimethylphenyl)urea: Lacks the decyloxy group, which may affect its solubility and reactivity.
N-[4-(methoxy)phenyl]-N’-(2,6-dimethylphenyl)urea: Contains a methoxy group instead of a decyloxy group, leading to different chemical and physical properties.
N-[4-(decyloxy)phenyl]-N’-(phenyl)urea: Lacks the dimethyl groups on the phenyl ring, which can influence its steric and electronic properties.
Uniqueness
N-[4-(decyloxy)phenyl]-N’-(2,6-dimethylphenyl)urea is unique due to the presence of both the decyloxy and dimethyl groups. These substituents can significantly impact its solubility, reactivity, and interactions with other molecules. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C25H36N2O2 |
|---|---|
Molecular Weight |
396.6g/mol |
IUPAC Name |
1-(4-decoxyphenyl)-3-(2,6-dimethylphenyl)urea |
InChI |
InChI=1S/C25H36N2O2/c1-4-5-6-7-8-9-10-11-19-29-23-17-15-22(16-18-23)26-25(28)27-24-20(2)13-12-14-21(24)3/h12-18H,4-11,19H2,1-3H3,(H2,26,27,28) |
InChI Key |
FYXFRWCADPLNHJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)NC(=O)NC2=C(C=CC=C2C)C |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)NC(=O)NC2=C(C=CC=C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-(1-methyl-3-phenylpropylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B391065.png)
![Ethyl 2-[({[3-(4-fluorophenyl)acryloyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B391066.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-N'-[3-(4-fluorophenyl)acryloyl]thiourea](/img/structure/B391070.png)


![N-[3,5-bis(2-methylphenoxy)phenyl]-2,3,5-triiodobenzamide](/img/structure/B391077.png)
![N-[3-(4-bromophenoxy)-5-nitrophenyl]-2,3,5-triiodobenzamide](/img/structure/B391079.png)
![4-{[4-(dimethylamino)benzylidene]amino}-N-octylbenzamide](/img/structure/B391080.png)

![4-(1-{4-[(4-NITROBENZENESULFONYL)OXY]PHENYL}CYCLOPENTYL)PHENYL 4-NITROBENZENE-1-SULFONATE](/img/structure/B391082.png)
![4-nitro-N-{2-[2-(1-methylpentylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B391083.png)
![4-{1-[4-(Benzoyloxy)-5-isopropyl-2-methylphenyl]-3-oxo-1,3-dihydro-2-benzofuran-1-yl}-2-isopropyl-5-methylphenyl benzoate](/img/structure/B391084.png)


